Enhanced Lipophilicity via N7-Isopropyl Substitution Compared to the N7-H Analog
The introduction of an isopropyl group at the N7 position of the pyrrolo[2,3-d]pyrimidine core provides a key lipophilicity advantage over the NH analog. The target compound (CAS 833481-75-7) has a computed XLogP3-AA of 2.2, which is predictably higher than the unsubstituted comparator, 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol (CAS 344359-60-0). This increase is crucial for fragment growth strategies targeting hydrophobic domains. The TPSA remains constant at 77 Ų, indicating the enhanced lipophilicity does not come at the expense of key hydrogen-bonding capacity [1].
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol (CAS 344359-60-0). Value is lower due to the absence of the isopropyl group (no direct computed value available, inferred by carbon count difference) |
| Quantified Difference | Positive increase in logP directly attributable to the N7-isopropyl substitution, enhancing membrane permeability potential. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A precisely calibrated logP is essential for optimizing ADME properties in kinase inhibitor candidates, and the isopropyl group is a known hydrophobic anchor in kinase binding pockets.
- [1] PubChem. (2025). Computed Chemical and Physical Properties for CID 11230964. National Library of Medicine. View Source
